molecular formula C9H17NO5 B1326493 (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 84311-18-2

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No. B1326493
CAS RN: 84311-18-2
M. Wt: 219.23 g/mol
InChI Key: FWRXDSRYWWYTPD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid” is a chemical compound with the CAS Number: 75638-15-2 . It is also known as (tert-butoxycarbonyl)-D-alanine hydrate . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of this compound involves the use of oxalyl chloride in methanol . This method allows for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .


Molecular Structure Analysis

The molecular weight of this compound is 207.23 . The InChI code is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .


Chemical Reactions Analysis

The compound undergoes a mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This reaction is part of a broader mechanism involving the electrophilic character of oxalyl chloride .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . The compound’s IUPAC name is (tert-butoxycarbonyl)-D-alanine hydrate .

Scientific Research Applications

Reactive Carbonyl Species (RCS) and Chronic Diseases

  • RCS are extremely reactive molecules generated from the oxidation of carbohydrates, lipids, and amino acids. They damage important cellular components, leading to cytotoxicity and mutagenicity, and are linked to aging and various chronic diseases such as inflammatory diseases, atherosclerosis, diabetes, cancer, and cardiovascular disease. Understanding the metabolism and effects of RCS is crucial for developing effective therapeutic strategies to prevent these diseases. Advanced research focuses on endogenous RCS metabolizers, carbonyl metabolizing enzyme inducers, and RCS scavengers. The application of nanoparticles and nanocarriers is being explored to improve the bioavailability and bioefficacy of RCS sequesters, highlighting the importance of this area of study in therapeutic development against RCS-associated chronic diseases (Fuloria et al., 2020).

Hydroxycinnamic Acids and Antioxidant Activities

  • Hydroxycinnamic acids, such as ferulic, coumaric, caffeic, and sinapic acids, are widely distributed in plants and are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit significant antioxidant activity by scavenging various organic radicals and act as reducing agents. These compounds play a role in reducing disease risk and promoting health, partly due to their antioxidant properties. The structural effects on the potency of antioxidant activity of hydroxycinnamic acids are critical, and understanding these effects is essential for harnessing their health benefits and applications in the food industry (Shahidi & Chandrasekara, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

Mechanism of Action

Target of Action

The primary targets of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid, also known as N-BOC-ALPHA-METHYL-D-SERINE, are amino acids . This compound is used to protect amines in synthetic organic chemistry .

Mode of Action

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is achieved using flow microreactor systems .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds by ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid affects the biosynthetic and biodegradation pathways of these compounds . This process has implications in synthetic organic chemistry and potential applications in biocatalytic processes .

Pharmacokinetics

The pharmacokinetics of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid involve the synthesis of Boc derivatives of amino acids using di-tert-butyl pyrocarbonate . The yield of the desired product is influenced by the conditions of the reactions .

Result of Action

The result of the action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid is the successful introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process enhances the solubility characteristics of these compounds and can be used to direct chemistry to desired sites or block reaction in close proximity .

Action Environment

The action, efficacy, and stability of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid are influenced by environmental factors such as the conditions of the reactions . The process of introducing the tert-butoxycarbonyl group into organic compounds is more efficient and versatile when conducted using flow microreactor systems .

properties

IUPAC Name

(2R)-3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-8(2,3)15-7(14)10-9(4,5-11)6(12)13/h11H,5H2,1-4H3,(H,10,14)(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXDSRYWWYTPD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647169
Record name N-(tert-Butoxycarbonyl)-2-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84311-18-2
Record name N-(tert-Butoxycarbonyl)-2-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.